molecular formula C12H12N2O B1487172 6-(4-Methylbenzyl)pyrimidin-4-ol CAS No. 2092062-94-5

6-(4-Methylbenzyl)pyrimidin-4-ol

Cat. No.: B1487172
CAS No.: 2092062-94-5
M. Wt: 200.24 g/mol
InChI Key: CNMGGPFUFSQUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Methylbenzyl)pyrimidin-4-ol is a high-purity chemical compound offered for research and further manufacturing applications. As a pyrimidine derivative, it serves as a versatile building block in organic synthesis and medicinal chemistry. Pyrimidine scaffolds are of significant interest in pharmaceutical research for the development of novel therapeutic agents . Related pyrimidin-4-ol structures are commonly investigated as key intermediates in drug discovery . This product is strictly for research and further manufacturing use. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

4-[(4-methylphenyl)methyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-2-4-10(5-3-9)6-11-7-12(15)14-8-13-11/h2-5,7-8H,6H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMGGPFUFSQUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 6-(4-Methylbenzyl)pyrimidin-4-ol with analogs differing in substituent groups, highlighting key structural and physicochemical differences:

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Notable Properties/Applications Reference
This compound 4-Methylbenzyl (6), -OH (4) Not provided Not reported High lipophilicity
2-[(2-Oxo-2-piperidin-1-ylethyl)sulfonyl]-6-(trifluoromethyl)pyrimidin-4-ol Trifluoromethyl (6), sulfonyl-piperidine (2) Not provided Not reported FABP4 inhibitor scaffold
3-(4-Fluorophenyl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-ol Isoxazolo ring, trifluoromethyl (6), fluorophenyl (3) Not provided Not reported Enhanced electronic effects from fluorine
6-(4-Methoxyphenyl)pyrimidin-4-ol 4-Methoxyphenyl (6), -OH (4) 202.21 Not reported Improved solubility due to methoxy group
6-(Methoxymethyl)-2-phenylpyrimidine-4-ol Methoxymethyl (6), phenyl (2) 216.24 183–185 High melting point, irritant properties
2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol Methylthio (2), trifluoromethyl (6) Not provided Not reported Catalyst, drug metabolism studies
6-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol Benzimidazole-thioether (6), quinazoline (2) 445.50 Not reported Binds DDIT3/XBP1 proteins

Structural-Activity Relationships (SAR)

  • Positional Effects : Substituents at the 2-position (e.g., methylthio in ) versus the 6-position (e.g., trifluoromethyl in ) alter electronic distribution and steric interactions, impacting biological activity .
  • Thermal Stability : The phenyl group in ’s compound contributes to a higher melting point (183–185°C), suggesting stronger intermolecular forces compared to alkyl-substituted analogs .

Preparation Methods

General Synthetic Strategies

The synthesis of 6-(4-methylbenzyl)pyrimidin-4-ol generally follows one of two approaches:

Representative Synthesis: Alkylation of Pyrimidin-4-ol

A common method involves the alkylation of a 6-substituted pyrimidin-4-ol or its precursor. The following steps are typically employed:

  • Preparation of the Pyrimidin-4-ol Core:

    • The pyrimidin-4-ol nucleus can be synthesized via cyclization reactions involving amidines and β-dicarbonyl compounds, or from urea and malononitrile derivatives.
  • Introduction of the 4-Methylbenzyl Group:

    • The 6-position of the pyrimidine ring is functionalized using a 4-methylbenzyl halide (e.g., 4-methylbenzyl chloride or bromide) under basic conditions, often with potassium carbonate in a polar aprotic solvent such as acetone or DMF.
    • The reaction mixture is typically refluxed for several hours, and progress is monitored by thin-layer chromatography.
  • Purification:

    • The crude product is isolated by filtration or extraction, followed by purification using column chromatography and recrystallization from ethanol or a suitable solvent.

Data Table: Typical Reaction Conditions

Step Starting Materials Reagents/Conditions Solvent Time/Temp Purification Yield (%)
1 Pyrimidin-4-ol or precursor K2CO3, 4-methylbenzyl chloride Acetone or DMF Reflux, 4–8 h Column chromatography, recrystallization 60–85
2 Crude product Ethanol (for recrystallization) RT Filtration

Alternative Methods

  • O-Substitution via Sodium Salts: For derivatives where the 4-position is functionalized, sodium salts of pyrimidin-4-ols can be reacted with alkyl halides to introduce various substituents, including 4-methylbenzyl groups.
  • Cyclization Approaches: Some methods build the pyrimidine ring from substituted precursors (e.g., 4-methylbenzyl-substituted β-dicarbonyl compounds and amidines), allowing for greater control over regiochemistry and substitution patterns.

Research Findings and Yields

Recent literature demonstrates that these methods are efficient, yielding pure products suitable for further biological evaluation. The yields for such alkylation or cyclization reactions typically range from 60% to 93%, depending on the nature of the starting materials and the specific conditions employed.

Research Notes and Observations

  • Solvent Choice: Polar aprotic solvents (acetone, DMF) are preferred for alkylation steps to enhance nucleophilicity and yield.
  • Base Selection: Potassium carbonate is commonly used due to its mildness and compatibility with sensitive functional groups.
  • Purification: Column chromatography followed by recrystallization from ethanol is standard, ensuring high purity for biological testing.
  • Structural Confirmation: Products are characterized by NMR, IR, and single-crystal X-ray diffraction when possible, confirming substitution patterns and purity.

Summary Table: Key Literature Data

Reference Method Type Key Steps Typical Yield (%) Notable Observations
O-Substitution Sodium salt, alkyl halide 60–93 Efficient, accessible
Alkylation K2CO3, alkyl halide, reflux 60–85 TLC monitoring, column purification
Cyclization Amidines, β-dicarbonyls Variable Multi-step, flexible substitution
Derivative synthesis Substituted pyrimidin-4-ols 60–93 Range of derivatives, plant growth activity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(4-Methylbenzyl)pyrimidin-4-ol under laboratory conditions?

  • Methodological Answer : The synthesis typically involves a multi-step approach. A common route includes:

Condensation : Reacting 4-methylbenzyl chloride with a pyrimidine precursor (e.g., 4-hydroxypyrimidine) under basic conditions (e.g., NaOH or KOH in ethanol) .

Cyclization : Using urea or thiourea in refluxing ethanol to form the pyrimidine ring .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

  • Key Parameters : Temperature control (<80°C), solvent selection (ethanol for eco-friendliness), and stoichiometric ratios (1:1.2 for precursor:benzyl chloride) are critical for yields >65% .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methylbenzyl protons at δ 2.3 ppm (singlet) and pyrimidine protons at δ 8.1–8.5 ppm) .
  • HPLC-PDA : Purity assessment (≥98%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 231.1) .

Q. How can researchers evaluate the anti-inflammatory potential of this compound?

  • Methodological Answer :

  • In Vitro COX Inhibition : Use cyclooxygenase (COX-1/COX-2) inhibition assays with celecoxib as a positive control. Measure IC50_{50} values via spectrophotometric monitoring of prostaglandin conversion .
  • Cell-Based Models : Test in LPS-induced RAW 264.7 macrophages to quantify TNF-α/IL-6 suppression via ELISA .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare substituent effects (e.g., methyl vs. methoxy groups) on bioactivity. For example, 4-methoxy analogs () show stronger COX-2 inhibition than methyl derivatives due to enhanced hydrogen bonding .
  • Dose-Response Reproducibility : Validate conflicting cytotoxicity data (e.g., IC50_{50} variations in MCF-7 cells) using standardized protocols (e.g., 72-hour MTT assays, triplicate runs) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

  • Methodological Answer :

  • Substituent Screening : Synthesize derivatives with halogens (Cl, F) or electron-withdrawing groups at the benzyl position to enhance metabolic stability .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against targets like TCTP (translationally controlled tumor protein) to predict binding affinities. For example, pyrimidin-4-ol scaffolds show Ki values <100 nM in virtual screens .

Q. What in vivo models are suitable for assessing the neuroprotective effects of this compound?

  • Methodological Answer :

  • Rodent Models : Use MPTP-induced Parkinson’s disease models to measure dopamine levels via HPLC-ECD .
  • Pharmacokinetics : Monitor bioavailability (oral vs. intraperitoneal routes) and blood-brain barrier penetration using LC-MS/MS .

Methodological Challenges

Q. How can researchers address solubility limitations of this compound in pharmacological assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO:PBS (≤0.1% DMSO) or β-cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce phosphate esters at the hydroxyl group for improved bioavailability .

Q. What green chemistry approaches minimize waste in synthesizing this compound?

  • Methodological Answer :

  • Solvent-Free Reactions : Employ microwave-assisted synthesis to reduce ethanol usage by 40% .
  • Catalytic Optimization : Use recyclable Amberlyst-15 catalysts for benzylation steps, achieving >90% atom economy .

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